molecular formula C15H21N5O B2931041 N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)pentanamide CAS No. 921095-33-2

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)pentanamide

Cat. No.: B2931041
CAS No.: 921095-33-2
M. Wt: 287.367
InChI Key: OPMMAGDIINSXRL-UHFFFAOYSA-N
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Description

N-((1-(3,4-Dimethylphenyl)-1H-tetrazol-5-yl)methyl)pentanamide is a synthetic organic compound featuring a tetrazole ring substituted with a 3,4-dimethylphenyl group and a pentanamide side chain. Its molecular formula is C₁₉H₂₁N₅O, with a molecular weight of 335.41 g/mol (calculated based on and general chemical principles). The 3,4-dimethylphenyl group enhances lipophilicity, while the pentanamide chain may influence solubility and binding interactions.

Properties

IUPAC Name

N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O/c1-4-5-6-15(21)16-10-14-17-18-19-20(14)13-8-7-11(2)12(3)9-13/h7-9H,4-6,10H2,1-3H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMMAGDIINSXRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NCC1=NN=NN1C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)pentanamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3,4-dimethylphenylhydrazine with sodium azide in the presence of a suitable catalyst such as copper sulfate under reflux conditions.

    Attachment of the Pentanamide Chain: The resulting tetrazole derivative is then reacted with pentanoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or tetrazole moieties, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides; often in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)pentanamide has several scientific research applications:

    Medicinal Chemistry: The compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of novel materials with unique properties, such as high thermal stability or specific electronic characteristics.

    Industrial Chemistry: The compound may be utilized as an intermediate in the production of other valuable chemicals or as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and the amide group are key functional groups that facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrazole and Amide Moieties

The compound shares structural motifs with angiotensin II receptor antagonists (e.g., losartan , valsartan ) and other tetrazole-containing pharmaceuticals (). Below is a comparative analysis with selected analogues:

Compound Molecular Formula Key Structural Features Biological Relevance
N-((1-(3,4-Dimethylphenyl)-1H-tetrazol-5-yl)methyl)pentanamide C₁₉H₂₁N₅O 3,4-Dimethylphenyl tetrazole, pentanamide chain Potential CNS or metabolic applications (inferred from tetrazole’s role in drug design)
Valsartan () C₂₄H₂₉N₅O₃ Biphenyltetrazole, valine substituent Antihypertensive agent (angiotensin II receptor blocker)
AV3 () C₃₀H₃₀N₈O₉ Biphenyltetrazole, nitroaryl ester, branched alkyl chain Synthetic intermediate with nitro group for reactivity modulation
AV10 () C₃₄H₃₅N₅O₃ Naphthyl ester, pentanamide, tetrazole-biphenyl core Enhanced aromaticity for π-π stacking in receptor binding

Key Observations :

  • Substituent Effects : The 3,4-dimethylphenyl group in the target compound offers steric bulk and electron-donating methyl groups, which may enhance binding to hydrophobic pockets compared to the electron-withdrawing nitro group in AV3 ().
  • Aromatic Systems : Unlike AV10’s naphthyl ester (), the target compound’s simpler aryl group may reduce metabolic complexity while retaining sufficient lipophilicity.

Physicochemical Data :

Parameter Target Compound AV3 () Valsartan ()
Molecular Weight 335.41 g/mol 646.61 g/mol 435.52 g/mol
LogP (Predicted) ~3.2 ~2.8 ~5.1
Hydrogen Bond Acceptors 6 13 8

Notes:

  • The target compound’s lower hydrogen bond acceptor count (6 vs. 13 in AV3) suggests improved membrane permeability.
  • Valsartan’s higher LogP aligns with its clinical use as a lipophilic drug, whereas the target compound’s intermediate LogP may balance solubility and absorption.

Biological Activity

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)pentanamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its diverse biological activities. The chemical structure can be summarized as follows:

  • Molecular Formula : C13H18N4
  • Molecular Weight : 246.31 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Topoisomerase Inhibition : Compounds containing tetrazole moieties have been shown to exhibit inhibitory effects on topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition can lead to the induction of apoptosis in cancer cells .
  • Serotonin Receptor Modulation : The compound may also act as a partial agonist at the 5HT4 serotonin receptor, which is implicated in gastrointestinal motility and cognitive functions. This modulation can have therapeutic implications for conditions such as irritable bowel syndrome and depression .
  • PD-1/PD-L1 Axis Interference : Recent studies have highlighted small molecules that target the PD-1/PD-L1 interaction, which is crucial in cancer immunotherapy. By disrupting this pathway, the compound may enhance T-cell responses against tumors .

Biological Activity Data

A summary of the biological activities observed for this compound is presented in the following table:

Activity Target Effect Reference
Topoisomerase II InhibitionTopoisomerase IIInduces apoptosis in malignant cells
5HT4 Receptor Agonism5HT4 Serotonin ReceptorModulates gastrointestinal motility
PD-1/PD-L1 InteractionPD-1/PD-L1 AxisEnhances T-cell activity against tumors

Case Studies and Research Findings

Several studies have investigated the biological activity of tetrazole derivatives similar to this compound:

  • In Vitro Studies : In vitro assays demonstrated that compounds with similar structures effectively inhibited cancer cell proliferation by inducing cell cycle arrest and apoptosis through topoisomerase inhibition .
  • Animal Models : Animal studies have shown that these compounds can improve immune response in models of cancer by blocking the PD-1/PD-L1 interaction, leading to increased T-cell activation and tumor regression .
  • Clinical Implications : The potential use of such compounds in clinical settings is being explored, particularly in combination therapies aimed at enhancing the efficacy of existing immunotherapeutic agents .

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